Megastigmatrienone
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Overview
Description
Megastigmatrienone is a chemical compound with the molecular formula C13H18O. It is a yellow transparent liquid known for its sweet tobacco-like aroma. This compound is a significant neutral aroma component in tobacco and is also found in various fruits and rums. This compound exists as a mixture of four diastereomers, which contribute to its unique scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Megastigmatrienone can be synthesized through the oxidation of alpha-ionone using tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate. The reaction is typically carried out in an organic solvent at controlled temperatures . Another method involves dissolving alpha-ionol acetic ester in an organic solvent and adding cuprous chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process includes the recovery of organic solvents by distillation under specific conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Megastigmatrienone undergoes various chemical reactions, including:
Oxidation: Conversion of alpha-ionone to this compound.
Reduction: Hydrogenation reactions to modify its structure.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide and vanadyl acetylacetonate as catalysts.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Various organic solvents and catalysts depending on the desired substitution
Major Products
The major product formed from these reactions is this compound itself, along with its isomers and other related compounds like megastigmadienone .
Scientific Research Applications
Megastigmatrienone has diverse applications in scientific research, including:
Chemistry: Used as a reference material for studying volatile organic compounds and their interactions.
Biology: Investigated for its role in plant metabolism and its effects on microbial communities.
Industry: Utilized in the flavor and fragrance industry for its unique aroma profile, enhancing the scent of tobacco products and other consumer goods
Mechanism of Action
Megastigmatrienone exerts its effects through various molecular pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and leukocyte adhesion molecules .
Comparison with Similar Compounds
Megastigmatrienone is part of a group of compounds known as megastigmanes, which are derived from carotenoids. Similar compounds include:
β-Damascenone: Known for its floral aroma and anti-inflammatory properties.
Megastigmadienone: Shares a similar structure and aroma profile with this compound.
Blumenol C: Another megastigmane derivative with distinct biological activities
This compound stands out due to its unique combination of aroma and biological activities, making it a valuable compound in both research and industry.
Properties
CAS No. |
5896-02-6 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+ |
InChI Key |
YKVWPZJHENXDAJ-VOTSOKGWSA-N |
SMILES |
CC1=CC(=O)CC(C1C=CC=C)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C=C)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC=C)(C)C |
5896-02-6 | |
Synonyms |
(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one megastigmatrienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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